molecular formula C15H10F2N2O2 B2717596 N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-50-7

N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2717596
CAS No.: 942005-50-7
M. Wt: 288.254
InChI Key: QXHDNEFARNKDCP-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated heterocyclic compounds. This compound is characterized by the presence of a furo[3,2-b]pyridine core, which is a fused heterocyclic system containing both furan and pyridine rings. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a furan derivative under acidic or basic conditions.

    Introduction of the fluorine atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation reaction: The final step involves the coupling of the fluorinated furo[3,2-b]pyridine intermediate with 2,5-difluoroaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated heterocycles and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    2-(2,4-difluorophenyl)pyridine: A fluorinated pyridine derivative with similar structural features but lacking the furo[3,2-b]pyridine core.

    2-chloro-N-(2,4-difluorophenyl)nicotinamide: A related compound with a different substitution pattern on the pyridine ring.

    5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine: A fluorinated thieno[2,3-b]pyridine derivative with potential anticancer activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-11-6-9(16)3-4-10(11)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDNEFARNKDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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